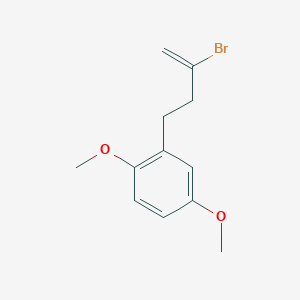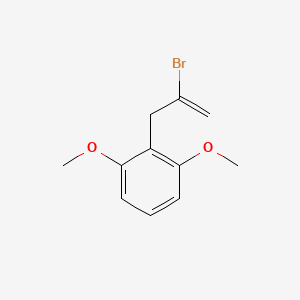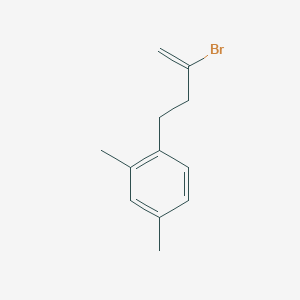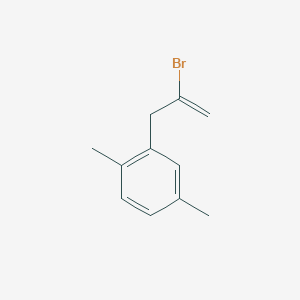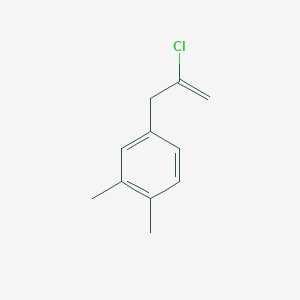
2-Chloro-3-(2,6-dimethylphenyl)-1-propene
Overview
Description
2-Chloro-3-(2,6-dimethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group and a dimethylphenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,6-dimethylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylphenylmagnesium bromide with allyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,6-dimethylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or primary amines, typically carried out in polar solvents like ethanol or water.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a catalyst like aluminum chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide are employed, usually in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-(2,6-dimethylphenyl)-1-propene or 2-amino-3-(2,6-dimethylphenyl)-1-propene.
Addition Reactions: Products include 2-chloro-3-(2,6-dimethylphenyl)-1,2-dibromopropane or 2-chloro-3-(2,6-dimethylphenyl)-1-bromopropane.
Oxidation Reactions: Products include 2-chloro-3-(2,6-dimethylphenyl)-1,2-epoxypropane or 2-chloro-3-(2,6-dimethylphenyl)-1-propanol.
Scientific Research Applications
2-Chloro-3-(2,6-dimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,6-dimethylphenyl)-1-propene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the double bond in the propene moiety can undergo addition reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2,4-dimethylphenyl)-1-propene
- 2-Chloro-3-(3,5-dimethylphenyl)-1-propene
- 2-Chloro-3-(2,6-dimethylphenyl)-1-butene
Uniqueness
2-Chloro-3-(2,6-dimethylphenyl)-1-propene is unique due to the specific positioning of the chloro and dimethylphenyl groups, which influence its reactivity and potential applications. The presence of the 2,6-dimethylphenyl group provides steric hindrance, affecting the compound’s chemical behavior compared to its analogs with different substituent positions.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8-5-4-6-9(2)11(8)7-10(3)12/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWXWCXUPHJPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


